molecular formula C14H14BrN5 B8492422 6-Benzylamino-9-(2-bromoethyl)purine

6-Benzylamino-9-(2-bromoethyl)purine

Cat. No.: B8492422
M. Wt: 332.20 g/mol
InChI Key: CLQWKPZLSUWUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzylamino-9-(2-bromoethyl)purine is a useful research compound. Its molecular formula is C14H14BrN5 and its molecular weight is 332.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrN5

Molecular Weight

332.20 g/mol

IUPAC Name

N-benzyl-9-(2-bromoethyl)purin-6-amine

InChI

InChI=1S/C14H14BrN5/c15-6-7-20-10-19-12-13(17-9-18-14(12)20)16-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,16,17,18)

InChI Key

CLQWKPZLSUWUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Benzylaminopurine (1 g, 4.43 mmol), K2CO3 (2.45 g, 17.8 mmol) and 1,2-dibromoethane (1.15 mL, 13.3 mmol) was stirred for 16 h at room temperature under CaCl2 plug in DMF (30 mL). After removal of the DMF by vacuum evaporation, the resulting material was diluted with water (30 mL) and extracted into ethyl acetate (EtOAc) (3×15 mL). The organic fractions were combined, washed with water (2×10 mL), dried over Na2SO4, purified by carbofiltration and concentrated under vacuum. The pure product was purified by flash chromatography—chloroform:methanol (9:1) was used as an eluent. Yield: 82%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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